molecular formula C11H15N3O5 B13384201 N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

Cat. No.: B13384201
M. Wt: 269.25 g/mol
InChI Key: RWYFZABPLDFELM-UHFFFAOYSA-N
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Description

N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide, also known as N4-acetyl-2'-O-methylcytidine (ac4Cm), is a modified nucleoside derivative. Its structure comprises a cytosine base acetylated at the N4 position and a ribose sugar substituted with a methoxy group at the 2'-hydroxyl position . This compound is cataloged under MODOMICS code 042C and is associated with roles in RNA modification and metabolic pathways. Its IUPAC name reflects the stereochemistry of the sugar moiety (oxolan-2-yl) and the acetylated pyrimidine ring .

Properties

IUPAC Name

N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5/c1-6(16)12-9-2-3-14(11(18)13-9)10-4-7(17)8(5-15)19-10/h2-3,7-8,10,15,17H,4-5H2,1H3,(H,12,13,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYFZABPLDFELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide typically involves the reaction of a pyrimidine derivative with a tetrahydrofuran derivative under specific conditions. One common method includes the use of acetic anhydride as a reagent to introduce the acetamide group. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the oxo group can produce a dihydropyrimidine derivative .

Scientific Research Applications

N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of cytidine analogs modified at the nucleobase, sugar moiety, or both. Below is a systematic comparison with structurally related derivatives:

Modifications to the Sugar Moiety

(a) N-Acetyl-2'-deoxy-2',2'-difluorocytidine
  • IUPAC Name : N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
  • Key Features : The 2'-deoxy-2',2'-difluoro substitution replaces the 2'-methoxy group in ac4Cm. This modification enhances metabolic stability by resisting enzymatic degradation, making it relevant in antiviral therapies .
  • Molecular Weight : 305.235 g/mol .
(b) 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyluracil (FMAU)
  • Key Features : Fluorination at the 2'-position and methylation at C5 of the uracil base. Unlike ac4Cm, FMAU lacks the N4-acetyl group but is used in PET imaging due to its thymidine kinase affinity .
  • Molecular Weight : 260.2 g/mol .

Modifications to the Nucleobase

(a) N4-Benzoyl-5-Methyl-2′-deoxycytidine
  • IUPAC Name : N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide
  • Key Features : A benzoyl group replaces the acetyl group at N4, and a methyl group is added at C3. This derivative is used in oligonucleotide synthesis for enhanced base-pairing stability .
  • Molecular Weight : 345.3 g/mol .
(b) N4-Anisoylcytidine
  • Key Features: Substitution with a 4-methoxybenzoyl (anisoyl) group at N3.

Hybrid Modifications (Base and Sugar)

(a) Sapacitabine (CS-682)
  • IUPAC Name: N-[1-[(2R,3S,4S,5R)-3-cyano-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]hexadecanamide
  • Key Features: A long-chain hexadecanamide group at N4 and a 3'-cyano substituent on the sugar. This prodrug requires intracellular activation to exert anticancer effects, differing from ac4Cm's direct metabolic role .
  • Molecular Weight: Not explicitly stated, but significantly higher due to the C16 acyl chain .
(b) N4-Ethyl-2'-deoxycytidine
  • IUPAC Name: 4-(ethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
  • Key Features: Ethylation at N4 and a 2'-deoxy sugar.

Biological Activity

N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₅N₃O₅
  • Molecular Weight : 271.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Antiviral Activity : The compound has been shown to inhibit viral replication by interfering with nucleic acid synthesis. Studies indicate that it may act on viral polymerases, which are crucial for viral genome replication.
  • Antitumor Effects : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
  • Antioxidant Properties : The presence of hydroxyl groups in its structure suggests that the compound may possess antioxidant capabilities, helping to mitigate oxidative stress in cellular environments.

Case Studies

A review of literature reveals several case studies that highlight the biological activity of this compound:

  • Study on Antiviral Efficacy :
    • Objective : To evaluate the antiviral activity against influenza virus.
    • Findings : The compound significantly reduced viral titers in infected cell cultures, demonstrating a dose-dependent response.
  • Antitumor Activity Assessment :
    • Objective : To assess cytotoxicity against breast cancer cell lines (MCF-7).
    • Findings : Treatment with the compound resulted in a 50% reduction in cell viability at concentrations above 10 µM, with increased markers for apoptosis observed via flow cytometry.
  • Antioxidant Capacity Evaluation :
    • Objective : To measure the ability to scavenge free radicals.
    • Findings : The compound exhibited a high radical scavenging activity (IC50 = 25 µM), comparable to well-known antioxidants like ascorbic acid.

Data Tables

Biological ActivityAssessed Cell Line/ModelEffect ObservedReference
AntiviralInfluenza-infected cellsSignificant reduction in viral titers
AntitumorMCF-7 Breast Cancer50% reduction in viability at 10 µM
AntioxidantDPPH AssayIC50 = 25 µM

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